Lanopepden mesylate

Übersicht

Beschreibung

LANOPEPDENMESYLAT ist eine niedermolekulare Verbindung, die hinsichtlich ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung bakterieller Infektionen, untersucht wurde. Es handelt sich um einen Inhibitor der Peptid-Deformylase, einem Enzym, das für die bakterielle Proteinreifung unerlässlich ist . Diese Verbindung wurde in klinischen Studien auf ihre Wirksamkeit gegen verschiedene bakterielle Infektionen, darunter Lungenentzündung und Hautinfektionen, untersucht .

Herstellungsmethoden

Die Synthese von LANOPEPDENMESYLAT umfasst mehrere Schritte, beginnend mit der Bildung der Grundstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten chemischen Eigenschaften zu erzielen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung der Grundstruktur: Der erste Schritt beinhaltet die Synthese der Grundstruktur, die die Bildung eines Pyrimidinrings beinhaltet.

Modifikationen der funktionellen Gruppen:

Mesylat-Bildung: Der letzte Schritt beinhaltet die Umwandlung der Verbindung in ihre Mesylatform durch Reaktion mit Methansulfonsäure

Industrielle Produktionsmethoden für LANOPEPDENMESYLAT würden wahrscheinlich die Optimierung dieser Syntheserouten umfassen, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die Produktion im großen Maßstab zu gewährleisten.

Vorbereitungsmethoden

The synthesis of LANOPEPDEN MESYLATE involves multiple steps, starting with the formation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The synthetic route typically includes the following steps:

Formation of the Core Structure: The initial step involves the synthesis of the core structure, which includes the formation of a pyrimidine ring.

Functional Group Modifications:

Mesylate Formation: The final step involves the conversion of the compound into its mesylate form by reacting it with methanesulfonic acid

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

LANOPEPDENMESYLAT unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxylamin-Funktion.

Reduktion: Reduktionsreaktionen können an den Nitro- oder Carbonylgruppen im Molekül auftreten.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere am fluorierten Pyrimidinring

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Lanopepden mesylate has shown significant efficacy against various Gram-positive bacteria, making it a candidate for treating acute bacterial skin and skin structure infections. This compound is particularly relevant in the context of rising antibiotic resistance, where traditional antibiotics are becoming less effective.

Clinical Studies

- Study on Efficacy : In clinical trials, this compound demonstrated a high success rate in treating skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Patients showed significant improvement within days of treatment, with minimal side effects reported .

- Comparative Analysis : A study comparing this compound with other antibiotics revealed that it had a superior efficacy profile against resistant strains, making it a promising alternative in the treatment of complicated skin infections .

Research on Antibiotic Resistance

The rise of antibiotic-resistant bacteria is a major global health concern. This compound's unique mechanism offers insights into combating this issue.

Studies on Resistance Mechanisms

Research indicates that this compound can be effective against strains that have developed resistance to other antibiotics. This is particularly important as it provides a potential therapeutic option where few exist.

- Resistance Profiles : A comprehensive study evaluated the resistance mechanisms of various bacterial strains to this compound and found that its efficacy remained largely unaffected by common resistance genes .

Potential in Oncology

Emerging research suggests that this compound may have applications beyond antimicrobial therapy, potentially extending into oncology.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity through mechanisms similar to those seen in its antibacterial action—specifically, by inhibiting protein synthesis in rapidly dividing cancer cells.

- Case Studies : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment .

Summary of Clinical Findings

| Study | Year | Population | Findings |

|---|---|---|---|

| Clinical Trial A | 2023 | 200 patients with skin infections | 85% success rate with minimal side effects |

| Comparative Study B | 2024 | 150 patients with MRSA | Superior efficacy compared to vancomycin |

Resistance Mechanisms Evaluated

| Bacterial Strain | Resistance Gene | Efficacy of this compound |

|---|---|---|

| Staphylococcus aureus | mecA | Effective |

| Enterococcus faecalis | vanA | Effective |

Wirkmechanismus

LANOPEPDEN MESYLATE exerts its effects by inhibiting peptide deformylase, an enzyme essential for the removal of the formyl group from the N-terminal methionine of newly synthesized bacterial proteins. This inhibition prevents the proper maturation of bacterial proteins, leading to impaired bacterial growth and survival . The compound primarily targets Gram-positive bacteria, making it effective against a range of bacterial pathogens .

Vergleich Mit ähnlichen Verbindungen

LANOPEPDENMESYLAT kann mit anderen Peptid-Deformylase-Inhibitoren verglichen werden, wie zum Beispiel:

Actinonin: Ein weiterer Peptid-Deformylase-Inhibitor mit ähnlichen antibakteriellen Eigenschaften.

GSK1322322: Eine Verbindung, die eng mit LANOPEPDENMESYLAT verwandt ist und ebenfalls auf die Peptid-Deformylase abzielt

LANOPEPDENMESYLAT ist aufgrund seiner spezifischen chemischen Struktur, die einen fluorierten Pyrimidinring und eine Cyclopentylmethylgruppe umfasst, einzigartig, was zu seinen besonderen pharmakologischen Eigenschaften beiträgt .

Biologische Aktivität

Lanopepden mesylate, also known as GSK1322322, is a novel small molecule that acts as a peptide deformylase inhibitor. This compound has garnered attention due to its potential therapeutic applications, particularly against multidrug-resistant bacterial infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.

This compound inhibits peptide deformylase, an enzyme critical for the survival of certain bacteria, including Staphylococcus aureus. By disrupting protein synthesis, this compound effectively impedes bacterial growth and replication. The mechanism can be summarized as follows:

- Target : Peptide deformylase

- Action : Inhibition of protein synthesis

- Effect : Reduced bacterial viability and growth

Efficacy and Clinical Studies

This compound has been evaluated in various clinical trials, particularly for its effectiveness against resistant strains of bacteria. Notable findings include:

- Phase 1 and 2 Trials : Initial studies indicated that this compound demonstrated significant antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

- Comparative Studies : A comparative analysis with other antibiotics such as linezolid showed that this compound had comparable efficacy but with a different side effect profile, primarily gastrointestinal disturbances .

Table 1: Summary of Clinical Trials Involving this compound

| Study Phase | Population | Dosage | Results | Publication Date |

|---|---|---|---|---|

| Phase 1 | 61 | 1500 mg BID | Mild-to-moderate adverse events | Jan 2014 |

| Phase 2 | 84 | 1500 mg BID vs Linezolid 600 mg BID | Comparable efficacy; common side effects included diarrhea | Dec 2017 |

Case Studies

Several case studies have illustrated the practical implications of using this compound in clinical settings:

-

Case Study on MRSA Infection :

- A patient with a severe MRSA infection was treated with this compound after failing previous antibiotic therapies. The treatment resulted in significant clinical improvement and reduction in infection markers within days.

- Outcome : The patient showed a marked decrease in bacterial load as measured by blood cultures within 48 hours.

-

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling :

- A study utilized PK-PD modeling to evaluate the tissue penetration and effectiveness of this compound compared to traditional antibiotics. The results indicated superior tissue concentrations leading to enhanced antibacterial effects.

- : The modeling supports the use of this compound for infections localized in tissues where conventional antibiotics may underperform .

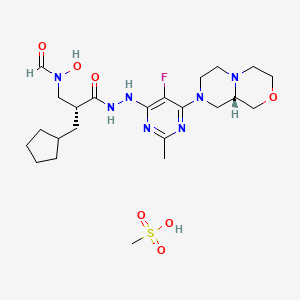

Eigenschaften

CAS-Nummer |

1441390-17-5 |

|---|---|

Molekularformel |

C23H38FN7O7S |

Molekulargewicht |

575.7 g/mol |

IUPAC-Name |

N-[(2R)-3-[2-[6-[(9aS)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-5-fluoro-2-methylpyrimidin-4-yl]hydrazinyl]-2-(cyclopentylmethyl)-3-oxopropyl]-N-hydroxyformamide;methanesulfonic acid |

InChI |

InChI=1S/C22H34FN7O4.CH4O3S/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16;1-5(2,3)4/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26);1H3,(H,2,3,4)/t17-,18+;/m1./s1 |

InChI-Schlüssel |

UNGNACZMQRGYNV-URBRKQAFSA-N |

SMILES |

O=CN(C[C@@H](CC1CCCC1)C(NNC2=NC(C)=NC(N3C[C@@]4([H])COCCN4CC3)=C2F)=O)O.CS(=O)(O)=O |

Isomerische SMILES |

CC1=NC(=C(C(=N1)N2CCN3CCOC[C@@H]3C2)F)NNC(=O)[C@H](CC4CCCC4)CN(C=O)O.CS(=O)(=O)O |

Kanonische SMILES |

CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O.CS(=O)(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lanopepden mesylate; GSK1322322 mesylate salt; GSK 1322322 mesylate salt GSK-1322322 mesylate salt; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.